Z-Gly-gly-met-OH

Descripción

BenchChem offers high-quality Z-Gly-gly-met-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-gly-met-OH including the price, delivery time, and more detailed information at info@benchchem.com.

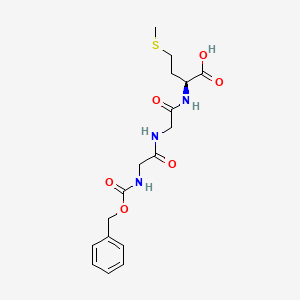

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H23N3O6S |

|---|---|

Peso molecular |

397.4 g/mol |

Nombre IUPAC |

(2S)-4-methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid |

InChI |

InChI=1S/C17H23N3O6S/c1-27-8-7-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)/t13-/m0/s1 |

Clave InChI |

VLJOWOASNQUTGI-ZDUSSCGKSA-N |

SMILES isomérico |

CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

SMILES canónico |

CSCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Origen del producto |

United States |

An In-Depth Technical Guide to N-α-Carboxybenzyl-glycyl-glycyl-L-methionine (Z-Gly-Gly-Met-OH)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of N-α-Carboxybenzyl-glycyl-glycyl-L-methionine (Z-Gly-Gly-Met-OH), a protected tripeptide of significant interest to researchers in biochemistry, pharmacology, and drug development. This document delineates the molecule's chemical structure, physicochemical properties, and established methodologies for its synthesis and characterization. Furthermore, it explores its principal applications as a versatile building block in solid-phase peptide synthesis (SPPS), a substrate for enzymatic assays, and a model compound for investigating the oxidative mechanisms of methionine residues. The protocols and insights contained herein are designed to equip researchers and scientists with the foundational knowledge required to effectively utilize Z-Gly-Gly-Met-OH in their experimental workflows.

Molecular Identity and Physicochemical Properties

Z-Gly-Gly-Met-OH is a synthetic tripeptide. Its structure consists of a glycyl-glycyl-L-methionine sequence where the N-terminus is protected by a carboxybenzyl (Z) group. This protecting group is crucial for preventing unwanted side reactions during peptide synthesis.[1] The C-terminal methionine contains a thioether side chain, a key functional group that is susceptible to oxidation, making this peptide an excellent tool for studying oxidative stress and enzymatic reactions.

Chemical Structure

The structure combines the flexibility of glycine residues with the functional thioether of methionine. Glycine, being the simplest amino acid, imparts a high degree of conformational flexibility to the peptide backbone.[2]

Caption: Chemical structure of Z-Gly-Gly-Met-OH.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(Benzyloxycarbonyl)-glycyl-glycyl-L-methionine |

| Molecular Formula | C₁₇H₂₃N₃O₆S |

| Molecular Weight | 413.45 g/mol |

| CAS Number | Not explicitly available in search results. Analogous H-Gly-Gly-Met-OH is 17343-02-1.[3] |

| Sequence | Z-GGM-OH |

Physicochemical Data

The following properties are based on data for similar Z-protected short peptides and the constituent amino acids.

| Property | Description | Source/Rationale |

| Appearance | White to off-white crystalline powder. | Typical appearance for similar protected peptides.[4] |

| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions. | The hydrophobic Z-group reduces water solubility compared to its unprotected counterpart.[5] |

| Stability | Store at -20°C to -80°C. Solutions should be prepared fresh. Avoid repeated freeze-thaw cycles. | Standard practice for ensuring the integrity of synthetic peptides.[3][5][6] |

| Purity (Typical) | ≥95% (as determined by HPLC). | Standard purity level for research-grade synthetic peptides.[3][4] |

Synthesis and Purification

The synthesis of Z-Gly-Gly-Met-OH is typically achieved through standard peptide coupling chemistry, either in solution-phase or on a solid support. The choice of methodology depends on the desired scale and purity requirements. The Z-group serves as a robust N-terminal protecting group, while the C-terminal carboxylic acid is often initially protected as an ester (e.g., methyl or ethyl ester) in solution-phase synthesis to prevent self-condensation.

Exemplary Solution-Phase Synthesis Workflow

This workflow represents a common and reliable method for synthesizing the target peptide. The core of the process involves the formation of peptide bonds using a coupling agent, followed by deprotection of the C-terminal ester.

Caption: Solution-phase synthesis workflow for Z-Gly-Gly-Met-OH.

Purification Protocol: Reverse-Phase HPLC (RP-HPLC)

Purification is critical to remove unreacted starting materials, coupling reagents, and side products. RP-HPLC is the method of choice for peptide purification.

Rationale: The principle of RP-HPLC relies on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile), compounds are eluted based on their hydrophobicity. The hydrophobic Z-group makes Z-Gly-Gly-Met-OH well-suited for this technique.

Step-by-Step Protocol:

-

Column: Prepare a preparative C18 RP-HPLC column.

-

Mobile Phase:

-

Buffer A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

Causality: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.[3]

-

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or Buffer A/B mixture).

-

Gradient Elution: Load the sample and elute with a linear gradient of increasing Buffer B concentration (e.g., 5% to 95% Buffer B over 30-60 minutes).

-

Detection: Monitor the elution profile at 220 nm and 280 nm. The peptide bonds absorb at 220 nm, while the aromatic Z-group absorbs at 280 nm.

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder. This process removes the water and acetonitrile, yielding a stable product.[7]

Analytical Characterization

To ensure the identity and purity of the synthesized Z-Gly-Gly-Met-OH, a combination of analytical techniques is employed. This multi-faceted approach provides a self-validating system for quality control.

| Technique | Purpose | Expected Result |

| Analytical RP-HPLC | Purity Assessment & Retention Time | A single major peak with purity >95%. The retention time serves as a characteristic identifier under specific conditions. |

| Mass Spectrometry (ESI-MS) | Identity Confirmation | A molecular ion peak corresponding to the calculated mass [M+H]⁺ at m/z 414.45 or [M+Na]⁺ at m/z 436.43. |

| ¹H NMR Spectroscopy | Structural Elucidation | Characteristic peaks corresponding to the protons of the Z-group (aromatic region), the α- and β-protons of the amino acid residues, and the methyl group of methionine. |

Applications in Research and Development

The unique structure of Z-Gly-Gly-Met-OH makes it a valuable tool in several areas of biochemical and pharmaceutical research.

Peptide Synthesis Building Block

Z-Gly-Gly-Met-OH can be used as a protected tripeptide fragment in the synthesis of more complex peptides.[1] This "fragment condensation" approach can improve the efficiency and yield of synthesizing long or difficult sequences, particularly those containing repeating Gly-Gly motifs which can be challenging to synthesize one residue at a time.[8]

Substrate for Enzyme Assays

This peptide is a potential substrate for various enzymes:

-

Proteases and Peptidases: The peptide bonds can be targeted by specific proteases. Cleavage can be monitored by HPLC or mass spectrometry to determine enzyme kinetics.

-

Oxidoreductases: The methionine residue is a target for Methionine Sulfoxide Reductases (MsrA and MsrB), enzymes that repair oxidative damage. Z-Gly-Gly-Met-OH can be pre-oxidized to its sulfoxide form and used as a substrate to screen for reductase activity.

Model Peptide for Oxidation Studies

The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO) and, under stronger conditions, methionine sulfone (MetO₂).[9] Z-Gly-Gly-Met-OH serves as an ideal model system to study these reactions.

Rationale: Understanding peptide oxidation is critical in drug development, as oxidation can lead to loss of therapeutic protein function and stability. It is also fundamental to studying the cellular mechanisms of oxidative stress.

Caption: Oxidation pathway of the methionine residue in Z-Gly-Gly-Met-OH.

Experimental Protocol: In Vitro Oxidation Assay

-

Solution Preparation: Prepare a 1 mM stock solution of Z-Gly-Gly-Met-OH in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to a final concentration of 10 mM.

-

Incubation: Incubate the reaction mixture at room temperature.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: Quench the reaction by adding catalase to degrade the excess H₂O₂.

-

Analysis: Analyze the samples by RP-HPLC and ESI-MS.

-

Self-Validation: The HPLC chromatogram should show a decrease in the peak corresponding to the starting material (Z-Gly-Gly-Met-OH) and a concurrent increase in a new, more polar peak corresponding to Z-Gly-Gly-Met(O)-OH.[9] The identity of this new peak must be confirmed by mass spectrometry (expected mass increase of +16 Da).

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity and activity of Z-Gly-Gly-Met-OH.

-

Storage of Lyophilized Powder: Store the peptide at -20°C or preferably -80°C in a desiccated environment.[5]

-

Storage of Stock Solutions: Prepare stock solutions in an appropriate solvent like DMSO. Aliquot the solution into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles. Store these aliquots at -80°C.[6]

-

Handling: Always use sterile tips and tubes. When weighing the lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Conclusion

N-α-Carboxybenzyl-glycyl-glycyl-L-methionine is a well-defined, protected tripeptide with significant utility in modern biochemical and pharmaceutical research. Its defined structure, incorporating a key N-terminal protecting group and an oxidizable methionine residue, makes it an invaluable reagent. This guide provides the essential technical framework for its synthesis, purification, characterization, and application. By leveraging the protocols and insights presented, researchers can confidently integrate Z-Gly-Gly-Met-OH into their workflows to advance studies in peptide chemistry, enzymology, and the molecular basis of oxidative stress.

References

- Chem-Impex. Z-Gly-Gly-Gly-Gly-Gly-OH.

- Chem-Impex. Z-Gly-Gly-Gly-OH.

- Chem-Impex. Z-Gly-Gly-OH.

- MedChemExpress. Z-Gly-Gly-Arg-AMC | Chromogenic Substrate.

-

Wikipedia. Amino acid. Retrieved from [Link]

-

Biosynthesis Inc. H-Gly-Gly-Met-OH peptide. Retrieved from [Link]

-

ResearchGate. (A) HPLC traces showing the oxidation of Gly-Met-Gly (green peak) to... | Download Scientific Diagram. Retrieved from [Link]

- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Tashima, T., et al. (2020). Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics. National Institutes of Health. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. H-Gly-Gly-Met-OH peptide [novoprolabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 8. Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Z-Gly-Gly-Met-OH Peptide Sequence Analysis

[1]

Executive Summary

Z-Gly-Gly-Met-OH (N-benzyloxycarbonyl-glycyl-glycyl-L-methionine) is a protected tripeptide intermediate primarily utilized in protease specificity profiling, peptide synthesis, and metabolic stability studies.[1] Its structural composition features an N-terminal Carbobenzoxy (Z) protecting group, a flexible diglycine linker, and a C-terminal Methionine residue.[1]

This guide provides a rigorous technical analysis of the sequence, focusing on its physicochemical stability (specifically Methionine oxidation), enzymatic susceptibility (Carboxypeptidase A and Thermolysin), and protocols for its characterization.[1][2]

Physicochemical Characterization

Structural Architecture

The molecule consists of three distinct functional domains:

-

N-Terminal Cap (Z-Group): The benzyloxycarbonyl group confers hydrophobicity and prevents N-terminal degradation by aminopeptidases, mimicking the interior of a longer protein chain.[1]

-

Linker Region (Gly-Gly): Provides rotational freedom ($ \phi, \psi $ angles), making the C-terminal residue accessible to enzyme active sites without steric hindrance.[1][2]

-

C-Terminal Recognition Element (Met-OH): The L-Methionine residue serves as the primary recognition site for hydrophobic-preferring proteases and is the site of oxidative instability.[1]

Table 1: Physicochemical Properties

| Property | Value / Description |

| Sequence | Z-Gly-Gly-Met-OH |

| CAS Number | 75501-70-1 |

| Molecular Formula | C₁₇H₂₃N₃O₆S |

| Molecular Weight | 397.45 g/mol |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (pH dependent) |

| pKa (approx) | 3.06 (C-terminal Carboxyl) |

| UV Absorption | λmax ~257 nm (Benzyl ring), weak absorption at 214 nm (Peptide bond) |

The Methionine Oxidation Liability

A critical handling requirement for Z-Gly-Gly-Met-OH is the susceptibility of the Methionine thioether side chain to oxidation.[1] Exposure to atmospheric oxygen or peroxides converts the thioether (-S-) to a sulfoxide (-S(=O)-), creating Z-Gly-Gly-Met(O)-OH .[1]

-

Impact: Oxidation increases polarity and drastically alters enzyme binding affinity.[1][2] For example, proteases specific for hydrophobic pockets (like Chymotrypsin or Thermolysin) may reject the oxidized sulfoxide derivative.[1][2]

-

Mitigation: All stock solutions must be prepared in degassed buffers, potentially with reducing agents (e.g., DTT or TCEP) if compatible with downstream assays.[1][2]

Enzymatic Utility & Signaling Pathways

Z-Gly-Gly-Met-OH serves as a substrate for two primary classes of metalloproteases. The cleavage pattern depends on the enzyme's specificity for the P1 vs. P1' position.[1][2]

Carboxypeptidase A (CPA) Activity

CPA is an exopeptidase that preferentially cleaves C-terminal aromatic or hydrophobic aliphatic amino acids (Phe, Tyr, Trp, Leu, Ile, Met) when the C-terminal carboxyl group is free.[1][2]

-

Mechanism: CPA recognizes the C-terminal Met side chain in its hydrophobic pocket.[1]

-

Reaction: Z-Gly-Gly-Met-OH → Z-Gly-Gly-OH + L-Methionine

-

Detection: The release of free L-Methionine can be quantified via Ninhydrin reaction (colorimetric) or OPA derivatization (fluorescent), as the substrate itself has no free amine.[1][2]

Thermolysin Activity

Thermolysin is an endoprotease that cleaves on the N-terminal side of hydrophobic residues (X-Y bond, where Y = Leu, Phe, Ile, Met).[2]

-

Mechanism: Thermolysin attacks the peptide bond preceding the Methionine.[1][2]

-

Reaction: Z-Gly-Gly-Met-OH → Z-Gly-Gly-OH + L-Methionine

-

Note: While the products are identical to CPA cleavage for this specific length, the mechanism differs.[2] For longer variants (e.g., Z-Gly-Gly-Met-Ala), Thermolysin would cleave Gly-Met, whereas CPA would cleave Met-Ala.[1]

Pathway Visualization

Figure 1: Enzymatic hydrolysis pathways and oxidative degradation risks for Z-Gly-Gly-Met-OH.[1]

Experimental Protocols

Protocol A: HPLC Purity & Stability Analysis

Objective: To validate the integrity of Z-Gly-Gly-Met-OH and detect Methionine sulfoxide contamination.[1]

Reagents:

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[2]

Workflow:

-

Sample Prep: Dissolve 1 mg Z-Gly-Gly-Met-OH in 100 µL DMF, then dilute to 1 mL with Mobile Phase A.

-

Gradient: 5% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min.[1][2]

-

Detection: Monitor UV at 214 nm (peptide bond) and 257 nm (Z-group).[1][2]

-

Analysis:

Protocol B: Enzymatic Hydrolysis Assay (Ninhydrin Method)

Objective: To measure enzyme activity by quantifying released Methionine.[1][2]

Principle: The intact substrate (Z-Gly-Gly-Met-OH) has a blocked N-terminus and does not react with Ninhydrin.[1] Hydrolysis releases L-Methionine, which possesses a free alpha-amino group, generating a purple chromophore (Ruhemann's purple) upon reaction with Ninhydrin.[1]

Steps:

-

Substrate Solution: Prepare 2 mM Z-Gly-Gly-Met-OH in 50 mM Tris-HCl, pH 7.5.

-

Enzyme Addition: Add 10 µL of Enzyme (e.g., Carboxypeptidase A, 1 unit/mL) to 190 µL Substrate Solution.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Quenching: Add 50 µL of 10% TCA to stop the reaction.

-

Colorimetric Reaction:

-

Quantification: Measure Absorbance at 570 nm .

-

Control: Run a "No Enzyme" blank to correct for background.

Synthesis & Handling

Synthesis Route (Solution Phase)

The synthesis typically follows a standard coupling strategy:

-

Activation: Z-Gly-Gly-OH is activated using DCC/HOBt or HATU in DMF.[1]

-

Coupling: L-Methionine Methyl Ester (H-Met-OMe) is added with a base (DIPEA).[1]

-

Deprotection: The methyl ester is hydrolyzed (saponification) using LiOH in THF/Water to yield the free acid Z-Gly-Gly-Met-OH.[1]

-

Purification: Recrystallization or Preparative HPLC.

Storage

References

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002).[2] Biochemistry. 5th edition.[1][2] New York: W H Freeman.[1][2] Section 9.1: Proteases: Facilitating a Difficult Reaction.[1][2] [1][2]

-

Auld, D. S. (2004).[1][2] Carboxypeptidase A. Handbook of Proteolytic Enzymes, 2, 1909-1914.[1] (Standard reference for CPA specificity).

-

Sigma-Aldrich. (n.d.).[1] Product Specification: Z-Gly-Gly-Met-OH (CAS 75501-70-1).[1][3][4] [1][2]

-

Barrett, A. J., Woessner, J. F., & Rawlings, N. D. (Eds.).[1][2] (2012).[1][2] Handbook of Proteolytic Enzymes. Academic Press.[1][2] (Authoritative source on Thermolysin and Metalloprotease specificity).

-

PubChem. (2025).[1][2] Compound Summary: Z-Gly-Gly-Met-OH.[1][3][4] [1][2]

Sources

- 1. Z-Gly-gly-gly-gly-OH | C16H20N4O7 | CID 344904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Z-GLY-GLY-MET-OH CAS#: 75501-70-1 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Strategic Role of the Z-Protecting Group in Gly-Gly-Met Peptide Synthesis

Preamble: The Imperative of Control in Peptide Chemistry

In the intricate world of peptide synthesis, the ultimate goal is the precise assembly of amino acids in a predetermined sequence. This endeavor is fundamentally a challenge of chemical control. Unprotected amino acids possess at least two reactive functional groups—the α-amino group and the α-carboxyl group—which, if left unchecked, would react indiscriminately, leading to a chaotic mixture of polymers instead of the desired peptide.[1][2] The strategic use of protecting groups is the foundational principle that brings order to this potential chaos, temporarily masking reactive sites to direct the formation of specific peptide bonds.[3][4] This guide provides a deep dive into the application of a classic, yet highly relevant, N-terminal protecting group—the Benzyloxycarbonyl (Z or Cbz) group—specifically within the context of synthesizing the tripeptide Glycyl-Glycyl-Methionine (Gly-Gly-Met).

We will explore the causality behind its selection, the mechanistic underpinnings of its application, and the critical considerations required when dealing with the chemically sensitive methionine residue. This document is intended for researchers, chemists, and drug development professionals who require not just a protocol, but a field-proven understanding of the strategic choices that ensure a successful synthesis.

The Benzyloxycarbonyl (Z) Group: A Profile in Chemical Strategy

First introduced by Max Bergmann and Leonidas Zervas in 1932, the Benzyloxycarbonyl (Cbz or Z) group is one of the foundational protecting groups in peptide chemistry.[5] Its enduring utility stems from a unique combination of stability, ease of introduction, and versatile cleavage conditions.

Core Attributes and Advantages

The Z-group is a carbamate-based protecting group, and its selection is often underpinned by several key advantages:[6][7]

-

Suppression of Racemization: The urethane-type linkage of the Z-group is highly effective at preventing the racemization of the protected amino acid during the activation of its carboxyl group for peptide coupling.[6]

-

Enhanced Crystallinity: The introduction of the aromatic Z-group often imparts a higher degree of crystallinity to the protected amino acid derivative (e.g., Z-Gly-OH).[7] This is a significant practical advantage in solution-phase synthesis, as it facilitates the purification of intermediates through simple recrystallization.

-

Orthogonal Cleavage Options: The Z-group is stable under the mildly basic conditions used for saponification of ester protecting groups and the acidic conditions used to remove other groups like Boc (tert-Butoxycarbonyl). Its removal is typically achieved under distinct, non-overlapping conditions, fitting into orthogonal protection schemes.[2][5]

Mechanism of Introduction and Removal

Understanding the core reactions of the Z-group is paramount to its effective use.

Introduction: The Z-group is most commonly introduced by reacting the free amino group of an amino acid with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions (pH 8-10), often referred to as the Schotten-Baumann reaction.[7] The base neutralizes the HCl generated during the reaction.

Removal (Cleavage): The Z-group's primary strategic value lies in its multiple cleavage pathways, allowing for flexibility based on the other functional groups present in the peptide.

-

Catalytic Hydrogenolysis: This is the most common and mildest method, involving hydrogenation over a palladium catalyst (Pd/C).[5][8] The reaction proceeds at neutral pH and room temperature, breaking the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[8]

-

Acidolysis: Strong, anhydrous acids such as HBr in glacial acetic acid can cleave the Z-group.[6][7] This method is harsher and used when the peptide contains functional groups sensitive to hydrogenation.

-

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia can also effect cleavage, though this is less common in modern laboratory settings.[6]

Figure 1: Chemical pathways for the introduction and subsequent cleavage of the Z-protecting group.

Synthesis of Gly-Gly-Met: A Strategic Workflow

While modern peptide synthesis is dominated by solid-phase peptide synthesis (SPPS), the Z-group remains a stalwart of solution-phase synthesis, which is often employed for large-scale production or the synthesis of shorter peptide fragments.[9] The synthesis of Z-Gly-Gly-Met is a classic example of a stepwise, solution-phase approach.

The general strategy involves building the peptide from the C-terminus to the N-terminus, keeping the N-terminal amino group protected with the Z-group until the final step.

Figure 2: A representative solution-phase workflow for the synthesis of Gly-Gly-Met using a Z-group strategy.

The Methionine Challenge: Navigating Thioether Reactivity

Methionine's thioether side chain presents a significant challenge in peptide synthesis. It is nucleophilic and highly susceptible to oxidation and S-alkylation, particularly under acidic conditions.[10][11][12] Unlike other reactive side chains, methionine's is typically left unprotected during synthesis, making the choice of subsequent chemical steps, especially deprotection, critical.[9][12]

Potential Side Reactions

-

Oxidation: The thioether can be easily oxidized to form methionine sulfoxide [Met(O)], a diastereomeric mixture.[10][11] This can occur during synthesis or, more commonly, during the final cleavage and workup if oxidizing agents are present or if acidic conditions generate reactive carbocations.[9][10]

-

S-Alkylation: Under strong acid conditions used for cleavage of some protecting groups (like Boc or a harsh Z-group deprotection with HBr/AcOH), carbocations can be generated. The nucleophilic sulfur of methionine can attack these carbocations, leading to the formation of a stable sulfonium salt.[10][11]

Compatibility with Z-Group Cleavage

This is where the choice of deprotection method for the Z-group becomes paramount.

-

Catalytic Hydrogenolysis (Preferred): This method is exceptionally mild and proceeds at a neutral pH, thereby avoiding the generation of carbocations that could lead to S-alkylation.[5] It is the method of choice for Z-deprotection of methionine-containing peptides. The primary risk is potential poisoning of the palladium catalyst by the sulfur atom, which may necessitate using a higher catalyst load or specific reaction conditions.

-

Acidolysis (High Risk): Using HBr in acetic acid is highly problematic. The strongly acidic environment and the generation of a benzyl carbocation create ideal conditions for both oxidation and S-alkylation of the methionine residue. This method should be avoided if at all possible.

Mitigation Strategies

A self-validating protocol anticipates and neutralizes potential side reactions.

| Side Reaction | Causal Conditions | Mitigation Strategy | Efficacy |

| Oxidation | Acidic cleavage, air exposure during workup | • Use of scavengers (e.g., dimethyl sulfide, DMS).[9]• Perform reactions under an inert (Ar/N₂) atmosphere.• Post-synthesis reduction of Met(O) back to Met. | High |

| S-Alkylation | Strong acidolysis (e.g., HBr/AcOH, TFA) | • Primary: Use catalytic hydrogenolysis for Z-group removal.[5]• If acid is unavoidable, use "soft" scavengers that can trap carbocations. | Very High (with hydrogenolysis) |

Field-Proven Experimental Protocols

The following protocols are presented as a robust framework. Researchers should optimize concentrations and reaction times based on their specific equipment and analytical observations.

Protocol 1: Synthesis of Z-Gly-Gly-OH

-

Activation of Z-Gly-OH: Dissolve Z-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir for 1 hour at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: In a separate flask, dissolve Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl, 1.1 eq) in DMF and neutralize with N-methylmorpholine (NMM, 1.1 eq) at 0°C. Add this solution to the activated Z-Gly-OH mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Filter off the DCU precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Z-Gly-Gly-OEt.

-

Saponification: Dissolve the crude Z-Gly-Gly-OEt in a mixture of THF and water. Add NaOH (1.1 eq, 1M solution) and stir at room temperature, monitoring the reaction by TLC.

-

Purification: Once the reaction is complete, acidify the mixture to pH 2-3 with cold 1N HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure Z-Gly-Gly-OH.

Protocol 2: Final Coupling and Deprotection

-

Final Coupling: Repeat the coupling procedure described in Protocol 1, using Z-Gly-Gly-OH (1.0 eq) and H-Met-OEt·HCl (1.1 eq) to synthesize Z-Gly-Gly-Met-OEt. Purify by column chromatography if necessary.

-

Z-Group Deprotection (Catalytic Hydrogenolysis):

-

Dissolve Z-Gly-Gly-Met-OEt (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient for small scale) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

-

Crucial Step: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Evaporate the solvent from the filtrate to yield the crude product H-Gly-Gly-Met-OEt. The final peptide can be obtained after saponification of the ethyl ester.

-

Conclusion and Outlook

The Z-protecting group, while one of the oldest in the synthetic chemist's arsenal, provides a powerful and strategic option for peptide synthesis, particularly in solution-phase strategies. Its ability to suppress racemization and enhance the crystallinity of intermediates makes it highly valuable for the controlled, stepwise synthesis of peptides like Gly-Gly-Met.

The successful synthesis of this tripeptide hinges on a critical decision point: the method of final deprotection. The presence of methionine mandates the avoidance of harsh acidic conditions. The expert choice is catalytic hydrogenolysis, a mild and selective method that preserves the integrity of the sensitive thioether side chain. By understanding the underlying chemical principles and potential side reactions, researchers can design self-validating protocols that deliver the target peptide with high purity and yield, demonstrating that a deep understanding of classic techniques remains a cornerstone of modern chemical synthesis.

References

-

Protecting Groups in Peptide Synthesis. (2018). Springer Nature Experiments. Retrieved February 8, 2024, from [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 8, 2024, from [Link]

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 8, 2024, from [Link]

-

Albericio, F., & Isidro-Llobet, A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Retrieved February 8, 2024, from [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved February 8, 2024, from [Link]

-

Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Center for Biotechnology Information (PMC). Retrieved February 8, 2024, from [Link]

-

El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. Retrieved February 8, 2024, from [Link]

-

The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved February 8, 2024, from [Link]

-

Funke, A. (2023). How to handle peptides that contain methionine. Biotage. Retrieved February 8, 2024, from [Link]

-

Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. Retrieved February 8, 2024, from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 8, 2024, from [Link]

-

Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. Retrieved February 8, 2024, from [Link]

Sources

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. peptide.com [peptide.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

Application Note & Protocol: A Guide to the Kinetic Analysis of Z-Gly-Gly-Met-OH Hydrolysis

Abstract

This comprehensive guide details the principles and protocols for conducting a thorough kinetic analysis of the enzymatic hydrolysis of the tripeptide N-Carbobenzoxy-glycyl-glycyl-L-methionine (Z-Gly-Gly-Met-OH). This substrate is particularly valuable for characterizing the activity of various proteases, notably metalloproteinases like thermolysin. We will delve into the causality behind experimental design, from the selection of appropriate analytical techniques to the rigorous interpretation of kinetic data. This document provides researchers, scientists, and drug development professionals with a robust framework for assessing enzyme performance and inhibitor efficacy.

Introduction: The Significance of Protease Kinetics

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including tissue remodeling, cell signaling, and disease progression such as in arthritis, and cancer.[1] Consequently, the study of their activity and the identification of specific inhibitors are paramount in drug discovery and development. The kinetic analysis of protease-mediated peptide hydrolysis provides invaluable insights into the enzyme's catalytic efficiency and substrate specificity.

Z-Gly-Gly-Met-OH serves as a model substrate for these investigations. The N-terminal benzyloxycarbonyl (Z) group provides a hydrophobic character, while the peptide bonds between glycine and methionine are susceptible to cleavage by a range of proteases. By monitoring the rate of this hydrolysis, we can elucidate fundamental kinetic parameters that define the enzyme-substrate interaction.

Foundational Principles: Michaelis-Menten Kinetics

The enzymatic hydrolysis of Z-Gly-Gly-Met-OH, like many enzyme-catalyzed reactions, can be described by the Michaelis-Menten model.[2][3] This model assumes that the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to yield the product (P) and regenerate the free enzyme.

The rate of the reaction (V) is related to the substrate concentration ([S]) by the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

Where:

-

Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.[2]

-

Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.[4] It is an inverse measure of the substrate's affinity for the enzyme.

A key objective of this protocol is the empirical determination of Vmax and Km for a given protease acting on Z-Gly-Gly-Met-OH.

Experimental Design & Rationale

A robust kinetic analysis hinges on a well-controlled experimental setup. The choice of analytical method is crucial for obtaining reliable data. Two primary approaches are detailed here: a discontinuous method using High-Performance Liquid Chromatography (HPLC) and a continuous method employing a fluorogenic-based assay.

Analytical Approaches: A Comparative Overview

| Method | Principle | Advantages | Disadvantages |

| HPLC | Separation and quantification of substrate and product over time. | Direct measurement of substrate depletion and product formation; high accuracy and reproducibility.[5] | Discontinuous (requires quenching the reaction); lower throughput. |

| Fluorogenic Assay | Cleavage of a quenched fluorogenic substrate releases a fluorescent signal.[6] | Continuous, real-time monitoring of enzyme activity; high throughput.[1] | Requires a specifically designed fluorogenic substrate; potential for interference from colored or fluorescent compounds. |

For the direct kinetic analysis of the non-fluorogenic Z-Gly-Gly-Met-OH, HPLC is the more direct and definitive method. The fluorogenic approach is presented as a higher-throughput alternative, assuming the synthesis of a suitable internally quenched fluorescent derivative of the parent peptide.

Protocol 1: Kinetic Analysis via Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a discontinuous assay to determine the kinetic parameters of an enzyme-catalyzed hydrolysis of Z-Gly-Gly-Met-OH.

Materials and Reagents

-

Enzyme: Purified protease of interest (e.g., Thermolysin)

-

Substrate: Z-Gly-Gly-Met-OH

-

Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ (or other buffer suitable for the enzyme)

-

Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

-

HPLC System: With a C18 column and UV detector

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Experimental Workflow

Caption: Workflow for HPLC-based kinetic analysis.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of Z-Gly-Gly-Met-OH in a suitable organic solvent (e.g., DMSO) and dilute it to various working concentrations in the reaction buffer.

-

Prepare a stock solution of the enzyme in the reaction buffer. The final enzyme concentration should be chosen to ensure a linear rate of product formation for a convenient duration.

-

-

Reaction Setup:

-

For each substrate concentration, pipette the required volume of substrate solution into a microcentrifuge tube.

-

Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a small volume of the enzyme stock solution. The final reaction volume should be consistent across all assays.

-

-

Time-Course Sampling and Quenching:

-

At predetermined time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to a tube containing the quenching solution (10% TFA). This will stop the enzymatic reaction by denaturing the enzyme.

-

-

HPLC Analysis:

-

Inject the quenched samples onto the RP-HPLC system.[7]

-

Separate the substrate and product using a suitable gradient of mobile phases A and B.[8]

-

Monitor the elution profile at a wavelength where both substrate and product have significant absorbance (typically 220 nm or 254 nm).

-

Integrate the peak areas corresponding to the product.

-

-

Data Analysis:

-

Create a standard curve for the product to convert peak area to concentration.

-

For each substrate concentration, plot the product concentration against time. The initial velocity (V₀) is the slope of the linear portion of this curve.

-

Protocol 2: Continuous Fluorogenic Assay

This protocol requires a modified substrate, Z-Gly-Gly-Met-EDANS, with a fluorescent reporter (EDANS) and a quencher (DABCYL) at the N- and C-termini, respectively. Cleavage of the peptide separates the pair, resulting in an increase in fluorescence.

Materials and Reagents

-

Enzyme: Purified protease of interest

-

Fluorogenic Substrate: e.g., DABCYL-Gly-Gly-Met-EDANS

-

Buffer: As in Protocol 1

-

Fluorescence Microplate Reader: With appropriate excitation and emission filters.

Experimental Workflow

Caption: Workflow for continuous fluorogenic kinetic assay.

Step-by-Step Methodology

-

Preparation:

-

Prepare serial dilutions of the fluorogenic substrate in the reaction buffer.

-

Prepare the enzyme solution in the reaction buffer.

-

-

Assay Execution:

-

Pipette the substrate dilutions into the wells of a microplate.

-

Place the plate in the pre-warmed microplate reader.

-

Initiate the reactions by adding the enzyme solution to each well.

-

Immediately begin monitoring the fluorescence intensity over time.

-

-

Data Analysis:

-

The initial velocity (V₀) is determined from the initial linear rate of fluorescence increase.

-

A standard curve of the free fluorophore can be used to convert relative fluorescence units to molar concentrations.

-

Kinetic Data Interpretation

Once the initial velocities (V₀) have been determined for a range of substrate concentrations ([S]), the kinetic parameters Km and Vmax can be calculated.

Michaelis-Menten Plot

A direct plot of V₀ versus [S] will yield a hyperbolic curve.[9] While intuitive, accurately determining Vmax from the asymptote can be challenging.

Lineweaver-Burk Plot

The Lineweaver-Burk plot is a linearization of the Michaelis-Menten equation, obtained by plotting 1/V₀ versus 1/[S].[10][11]

1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

This plot yields a straight line with:

While historically significant and useful for visualizing inhibitor effects, it's important to note that the double reciprocal plot can distort experimental errors.[13] Non-linear regression fitting of the Michaelis-Menten curve is now the preferred method for determining kinetic parameters.[14]

Caption: Michaelis-Menten and Lineweaver-Burk plots.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated kinetic data, several internal controls and validation steps are essential:

-

Enzyme Concentration Linearity: The initial velocity should be directly proportional to the enzyme concentration used in the assay.

-

Time Linearity: The reaction rate should be linear over the time course of the measurements.

-

Substrate and Product Stability: Confirm that the substrate and product are stable under the assay conditions in the absence of the enzyme.

-

Appropriate Controls: Include "no enzyme" and "no substrate" controls to account for background signal or non-enzymatic hydrolysis.

Conclusion

The kinetic analysis of Z-Gly-Gly-Met-OH hydrolysis provides a powerful tool for characterizing protease activity. By carefully selecting the analytical method, meticulously executing the experimental protocol, and rigorously analyzing the data, researchers can obtain reliable and insightful information about enzyme function. This knowledge is fundamental to advancing our understanding of protease biology and developing novel therapeutic interventions.

References

-

Feder, J. (1967). Studies on the specificity of Bacillus subtilis neutral protease with synthetic substrates. Biochemistry, 6(7), 2088–2093. [Link]

-

Fields, G. B. (2005). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.12. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]

-

Lauer-Fields, J. L., Broder, T., Sritharan, T., Chung, L., Nagase, H., & Fields, G. B. (2001). Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates. Biochemistry, 40(19), 5795–5803. [Link]

-

LibreTexts. (2024, March 2). Michaelis-Menten Kinetics. Chemistry LibreTexts. Retrieved from [Link]

- Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

-

Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Microbe Notes. Retrieved from [Link]

-

Oreate AI. (2026, January 20). Understanding the Lineweaver-Burk Plot: A Key Tool in Enzyme Kinetics. Oreate AI Blog. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Retrieved from [Link]

-

TeachMePhysiology. (2024, April 8). Enzyme Kinetics. TeachMePhysiology. Retrieved from [Link]

-

Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia. Retrieved from [Link]

-

Whittal, R. M., & Schriemer, D. C. (2004). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 239–275. [Link]

Sources

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. renyi.hu [renyi.hu]

- 6. Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 9. researchgate.net [researchgate.net]

- 10. 2minutemedicine.com [2minutemedicine.com]

- 11. Understanding the Lineweaver-Burk Plot: A Key Tool in Enzyme Kinetics - Oreate AI Blog [oreateai.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. microbenotes.com [microbenotes.com]

- 14. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

Application Note: Preparation and Handling of Z-Gly-Gly-Met-OH Stock Solutions for Metalloprotease Assays

[1][2]

Abstract

The synthetic peptide Z-Gly-Gly-Met-OH (Carbobenzoxy-glycyl-glycyl-methionine) serves as a critical substrate for characterizing microbial metalloproteases, particularly Clostridial collagenases and neutral proteases.[1][2] Its utility, however, is frequently compromised by two physicochemical challenges: the hydrophobicity of the benzyloxycarbonyl (Z) protecting group and the susceptibility of the methionine thioether to oxidative degradation.[2] This Application Note provides a standardized, error-proof protocol for preparing high-stability stock solutions, ensuring kinetic accuracy in enzymatic assays.

Introduction & Chemical Context

Z-Gly-Gly-Met-OH is a blocked tripeptide used to mimic the collagen sequence, allowing for the kinetic study of bacterial collagenases (EC 3.4.24.[1][2]3) and thermolysin-like proteases.[1][2] The "Z" group blocks the N-terminus, preventing aminopeptidase activity and directing specificity to endopeptidases that cleave the peptide bonds (typically Gly-Met or Gly-Gly).[1][2]

Successful assay performance relies on maintaining the substrate in a monomeric, non-oxidized state.[2] Improper solubilization in aqueous buffers often leads to micro-precipitation, resulting in erratic absorbance readings or baseline drift during HPLC analysis.[2]

Physicochemical Profile

| Property | Specification |

| Chemical Formula | C₁₇H₂₃N₃O₆S |

| Molecular Weight | ~397.45 g/mol |

| Solubility (Water) | Poor / pH-dependent (Risk of precipitation < pH 6) |

| Solubility (Organic) | Soluble in DMSO, DMF, Methanol, Ethanol |

| pKa (C-terminus) | ~3.6 (Carboxylic acid) |

| Stability Risk | Methionine oxidation (Sulfoxide formation); Hydrolysis |

Critical Considerations (The "Why" Behind the Protocol)

The Hydrophobic Effect & Co-Solvents

The N-terminal Carbobenzoxy (Z) group significantly increases the hydrophobicity of the peptide compared to free Gly-Gly-Met.[1][2] Attempting to dissolve this substrate directly in aqueous assay buffer (e.g., Tris-HCl or Tricine) often results in incomplete dissolution.[1][2]

-

Scientific Insight: A "cloud point" is often reached where the peptide forms colloidal aggregates.[1][2] These aggregates scatter light, interfering with UV/Vis detection (210–280 nm).[1][2]

-

Solution: Use Dimethyl Sulfoxide (DMSO) as the primary solvent.[1][2] DMSO disrupts secondary structure formation and ensures complete solvation of the hydrophobic Z-group before aqueous dilution.[1][2]

Methionine Oxidation

The thioether side chain of Methionine is highly prone to oxidation by atmospheric oxygen, forming Methionine Sulfoxide (Met(O)).[1][2]

Protocol: Preparation of 50 mM Stock Solution

Reagents Required:

Workflow Diagram

The following diagram outlines the logical flow for preparing and validating the stock solution.

Figure 1: Critical workflow for solubilizing hydrophobic Z-protected peptides. Note the emphasis on gentle vortexing to prevent oxidation.

Step-by-Step Procedure

-

Equilibration: Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator.

-

Reasoning: Opening a cold vial introduces condensation, which hydrolyzes the peptide over time.[2]

-

-

Weighing: Weigh approximately 19.9 mg of Z-Gly-Gly-Met-OH.

-

Primary Solvation: Add 1.0 mL of Anhydrous DMSO to the vial.

-

Visual Inspection: Hold the vial against a light source. The solution must be crystal clear. If "schlieren" lines (wavy optical distortions) or particulates are visible, continue gentle agitation.[1][2]

-

Aliquotting: Divide the stock into small aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes.

-

Storage: Store at -20°C. Stable for 3–6 months.

Protocol: Preparation of Working Solution (Assay Ready)

Reagents Required:

Dilution Logic Diagram

This decision tree ensures the final assay condition favors enzyme activity while preventing substrate precipitation.[1][2]

Figure 2: Dilution strategy to mitigate the "solvent shock" that causes hydrophobic peptides to crash out of solution.

Procedure

-

Thaw: Thaw one aliquot of 50 mM stock at room temperature.

-

Buffer Prep: Pre-warm the Assay Buffer to 37°C.

-

Dilution: To prepare a 1 mM Working Solution (50x dilution):

-

Final Solvent Concentration: This results in a 2% (v/v) DMSO concentration. Most metalloproteases tolerate up to 5% DMSO without significant activity loss.[1][2]

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Cloudiness upon dilution | "Solvent Shock" / Hydrophobic aggregation | Warm buffer to 37°C before mixing.[1][2] Increase DMSO % (up to 5%). |

| Baseline drift (UV) | Micro-precipitation or bubbles | Degas buffers.[1][2] Centrifuge working solution at 10,000 x g for 2 min before use. |

| Loss of Activity | Methionine Oxidation | Check stock age.[1][2] Verify storage was at -20°C. Prepare fresh stock. |

| Yellowing of Stock | Photo-oxidation | Discard.[1][2] Store future stocks in amber tubes or wrapped in foil. |

References

Technical Support Center: Z-Gly-Gly-Met-OH Stability and Oxidation Prevention

Welcome to the technical support guide for Z-Gly-Gly-Met-OH. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling, storage, and analysis of this methionine-containing peptide. Our goal is to ensure the integrity of your experiments by mitigating the common challenge of methionine oxidation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves from the fundamental principles of methionine oxidation to practical, step-by-step protocols for storage, analysis, and stability testing.

I. Understanding Methionine Oxidation

FAQ 1: What is methionine oxidation and why is it a concern for my Z-Gly-Gly-Met-OH peptide?

Methionine, with its thioether side chain, is one of the most readily oxidized amino acid residues in peptides and proteins.[1] The sulfur atom can be oxidized to form methionine sulfoxide (Met(O)), and further to methionine sulfone (Met(O₂)). This is not merely a chemical alteration; it introduces a significant change in the physicochemical properties of the peptide.

The key reasons for concern are:

-

Polarity Shift: The oxidation converts the nonpolar, hydrophobic methionine residue into the much more polar and hydrophilic methionine sulfoxide.[2] This can alter the peptide's solubility, its interaction with other molecules, and its chromatographic behavior.

-

Structural and Conformational Changes: The introduction of a bulky oxygen atom can disrupt the local secondary structure of the peptide. While Z-Gly-Gly-Met-OH is a short peptide and less likely to have a complex fold, the change can still affect its conformation and how it interacts with binding partners or receptors in biological assays.

-

Loss of Biological Activity: For many therapeutic peptides, methionine residues are crucial for biological function. Their oxidation can lead to a partial or complete loss of activity.

-

Analytical Complications: The presence of the oxidized form complicates analysis, leading to multiple peaks in HPLC and mass spectrometry, which can be misinterpreted as impurities from the synthesis.[3] In reverse-phase HPLC (RP-HPLC), the more polar methionine sulfoxide form typically elutes earlier than the native peptide.[4]

Diagram: The Methionine Oxidation Pathway

The following diagram illustrates the stepwise oxidation of the methionine residue.

Caption: Oxidation pathway of methionine to sulfoxide and sulfone.

II. Storage and Handling Protocols

Proper storage is the first and most critical line of defense against methionine oxidation. The primary goal is to minimize exposure to oxygen, light, and elevated temperatures.

FAQ 2: What are the ideal storage conditions for lyophilized Z-Gly-Gly-Met-OH?

For maximum long-term stability, lyophilized (freeze-dried) peptides should be stored under the following conditions:

-

Temperature: Store at -20°C or, for optimal long-term preservation, at -80°C.[5]

-

Light: Keep the vial in a dark location, for example, within a sealed, opaque container or box.

-

Moisture: Store in a desiccator or a container with a desiccant to prevent moisture absorption, which can accelerate degradation.

-

Atmosphere: For peptides containing sensitive residues like Methionine (Met), Cysteine (Cys), or Tryptophan (Trp), it is best practice to backfill the vial with an inert gas like argon or nitrogen after each use to displace oxygen.[6]

FAQ 3: I need to use the peptide in solution. How should I prepare and store my stock and working solutions?

Peptides in solution are significantly more susceptible to degradation. Careful planning is essential.

Step-by-Step Protocol for Reconstitution and Aliquoting:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature (preferably in a desiccator) for 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the cold peptide powder, which would accelerate degradation.

-

Solvent Selection:

-

Begin by attempting to dissolve a small test amount of the peptide in sterile, high-purity water.

-

If solubility is an issue, consult the peptide's characterization sheet. For neutral peptides, a small amount of an organic solvent like acetonitrile or DMSO may be needed first, followed by dilution with water. Caution: DMSO can itself be a source of oxidation for methionine and should be used with care.[7]

-

Use sterile buffers at a slightly acidic pH (e.g., pH 5-6) to prepare solutions, as this can enhance stability for many peptides, including those with methionine.[6][8]

-

-

Degassing the Solvent: Before reconstitution, sparge your chosen solvent (water or buffer) with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. This is a critical step for preventing oxidation in solution.[6]

-

Reconstitution: Add the degassed solvent to the vial to achieve your desired stock concentration (e.g., 1-10 mg/mL). Gently swirl or pipette to dissolve. Avoid vigorous vortexing, which can introduce oxygen and cause aggregation.

-

Aliquoting: Immediately divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid repeated freeze-thaw cycles.

-

Storage of Solutions:

-

Short-term (1-7 days): Store aliquots at 2-8°C.

-

Long-term (weeks to months): Snap-freeze the aliquots and store them at -80°C.

-

Diagram: Decision Workflow for Peptide Storage

Caption: Decision tree for optimal storage of Z-Gly-Gly-Met-OH.

III. Troubleshooting and Prevention Strategies

FAQ 4: My HPLC analysis shows a new, earlier-eluting peak. Is this methionine oxidation?

It is highly probable. Oxidation of methionine to methionine sulfoxide increases the polarity of the peptide, causing it to have a shorter retention time (elute earlier) on a reverse-phase HPLC column.[3][4] The mass of this new peak should also be 16 Da higher than the parent peptide when analyzed by mass spectrometry.

FAQ 5: Can I use antioxidants in my peptide solution?

Yes, but with caution. The choice and concentration of an antioxidant are critical.

-

Free Radical Scavengers: Antioxidants like Vitamin E (α-tocopherol) can be effective. They work by intercepting the free radicals that propagate oxidation.

-

Reducing Agents: L-ascorbic acid (Vitamin C) can act as a reducing agent, but its role is complex. In the presence of trace metal ions (like Fe³⁺ or Cu²⁺), ascorbic acid can paradoxically promote oxidation via Fenton-like chemistry.[9] Therefore, its use is only recommended in formulations where metal ions are strictly controlled, often through the use of a chelating agent.

-

Sacrificial Methionine: Adding free L-methionine to the buffer can act as a competitive substrate for oxidation, thereby protecting the methionine residue within your peptide.[10]

| Antioxidant/Excipient | Recommended Concentration Range | Mechanism of Action & Key Considerations |

| L-Methionine | 10-25 mM | Acts as a sacrificial scavenger for oxidizing agents.[10] Very effective. |

| EDTA | 0.01% - 0.1% (w/v) | Chelates transition metal ions (Fe²⁺, Cu²⁺) that catalyze oxidation.[11] Highly recommended. |

| Ascorbic Acid | 0.01% - 0.1% (w/v) | Oxygen scavenger. Use only in combination with a chelating agent like EDTA to prevent pro-oxidant activity.[9] |

| α-Tocopherol (Vitamin E) | 0.01% - 0.05% (w/v) | Chain-breaking antioxidant. Often used in combination with ascorbic acid, which can regenerate it.[12] May require a co-solvent for solubility. |

Expert Tip: The most robust strategy for solutions is often the combination of a slightly acidic buffer (pH 5-6), the addition of a chelating agent like EDTA, and purging with an inert gas.

IV. Analytical Methods for Detecting Oxidation

To ensure the quality of your peptide, a validated, stability-indicating analytical method is essential.[13][14]

Protocol 1: RP-HPLC Method for Quantifying Z-Gly-Gly-Met-OH Oxidation

This method is designed to separate the native Z-Gly-Gly-Met-OH from its more polar sulfoxide form.

-

Instrumentation: Standard HPLC or UHPLC system with UV detection.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 214 nm or 220 nm

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 20.0 50 22.0 95 25.0 95 26.0 5 | 30.0 | 5 |

Procedure:

-

Prepare samples by diluting the peptide solution in Mobile Phase A.

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject the sample and run the gradient program.

-

Expected Result: A peak for Z-Gly-Gly-Met-OH (sulfoxide) will appear at an earlier retention time than the main peak for the native Z-Gly-Gly-Met-OH.

-

Quantification: The percentage of oxidation can be calculated based on the relative peak areas: % Oxidation = (Area of Sulfoxide Peak / (Area of Sulfoxide Peak + Area of Native Peptide Peak)) * 100

Protocol 2: LC-MS/MS for Confirmation of Oxidation

Mass spectrometry provides definitive confirmation of oxidation by detecting the characteristic mass shift.

-

Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

-

LC Method: Use the same HPLC method as described above.

-

MS Parameters (Positive Ion Mode):

-

Scan Mode: Full MS scan and targeted MS/MS (or Product Ion Scan) of the parent ions.

-

Expected Parent Ions:

-

Native Peptide (Z-Gly-Gly-Met-OH): Calculate the expected m/z for [M+H]⁺.

-

Oxidized Peptide (Z-Gly-Gly-Met(O)-OH): Calculate the expected m/z for [M+H+16]⁺.

-

-

Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to generate fragment ions for structural confirmation.

-

Procedure:

-

Run the sample using the LC-MS system.

-

Extract the ion chromatograms for the m/z values of both the native and the oxidized peptide.

-

Confirm that the peak eluting earlier in the chromatogram corresponds to the mass of the oxidized peptide (+16 Da).

-

Analyze the MS/MS fragmentation pattern to confirm the location of the modification on the methionine residue.

V. Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a peptide and for developing stability-indicating analytical methods.[16][17] These studies deliberately expose the peptide to harsh conditions to accelerate degradation.

Protocol 3: Forced Oxidation Study of Z-Gly-Gly-Met-OH

This protocol uses hydrogen peroxide to intentionally induce oxidation.

Materials:

-

Z-Gly-Gly-Met-OH solution (e.g., 1 mg/mL in water or a neutral buffer).

-

3% (w/v) Hydrogen Peroxide (H₂O₂) solution.

-

Catalase solution (optional, for quenching the reaction).

-

HPLC system for analysis.

Procedure:

-

Sample Preparation: Prepare several vials of your peptide solution. Designate one as the unstressed control (T=0).

-

Stress Condition: To the other vials, add H₂O₂ to a final concentration of 0.1%. Gently mix.

-

Incubation: Store the vials protected from light at room temperature.

-

Time Points: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quenching (Optional but Recommended): To stop the reaction at each time point, you can add catalase to the aliquot to degrade the remaining H₂O₂. Alternatively, immediate dilution with the HPLC mobile phase will significantly slow the reaction.[18]

-

Analysis: Analyze the control and all stressed samples by the RP-HPLC method described in Protocol 1.

-

Data Interpretation: Plot the percentage of the native peptide remaining and the percentage of the oxidized form appearing over time. This will provide a kinetic profile of the degradation under oxidative stress.

Additional Forced Degradation Conditions:

To build a complete stability profile, consider these additional stress tests:

| Stress Condition | Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Peptide bond cleavage |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Peptide bond cleavage, deamidation |

| Thermal Stress | Store solution at 50-70°C for 1-7 days | Oxidation, aggregation, deamidation |

| Photostability | Expose solution to light source per ICH Q1B guidelines[10][19] | Photo-oxidation, fragmentation |

By following these guidelines and protocols, you can significantly improve the stability of your Z-Gly-Gly-Met-OH peptide, ensuring the accuracy and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our scientific support team.

References

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. Retrieved from [Link]

-

Tep-2-purification-and-analysis-of-peptides-and-proteins. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

Jadaun, G. P. S., et al. (n.d.). HPLC for Peptides and Proteins: Principles, Methods and Applications. PharmaTutor. Retrieved from [Link]

-

A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Huang, H., & Rabenstein, D. L. (2007, February 7). How to handle peptides that contain methionine. Biotage. Retrieved from [Link]

-

Walker, J. M. (Ed.). (n.d.). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. In The Proteomics Protocols Handbook. Humana Press. Retrieved from [Link]

-

Schaefer, J., et al. (2018). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC Europe, 31(10), 572-579. Retrieved from [Link]

-

Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen. (2023, June 25). iScience. Retrieved from [Link]

-

Li, S., et al. (1995). Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. Pharmaceutical Research, 12(3), 348–355. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]

-

Chen, B., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 154. Retrieved from [Link]

-

Das, B., et al. (2024). Comparative understanding of peroxide quantitation assays: a case study with peptide drug product degradation. Journal of Pharmaceutical and Biomedical Analysis, 247, 116248. Retrieved from [Link]

-

AMS Biopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

-

Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. Retrieved from [Link]

-

Assessing peptide stability under thermal stress conditions. (2024, October 15). News-Medical.net. Retrieved from [Link]

-

Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC–MS experiments: Complex tale of a simple modification | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Zhang, H., et al. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Schöneich, C. (2000). The metal-catalyzed oxidation of methionine in peptides by Fenton systems involves two consecutive one-electron oxidation processes. Archives of Biochemistry and Biophysics, 374(2), 265-272. Retrieved from [Link]

-

André, C., et al. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Levine, R. L., et al. (1996). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 93(26), 15036-15040. Retrieved from [Link]

-

Bobrowski, K., et al. (2014). Photosensitized Oxidation of Methionine-Containing Dipeptides. From the Transients to the Final Products. The Journal of Physical Chemistry B, 118(26), 7341–7352. Retrieved from [Link]

-

Long, D. A., et al. (1971). Peptide kinetics. Part 11.—Influence of divalent metal ions on rate of reaction of glycyl-glycine in the pH ranges 0.3–1.0 and 3.8–6.0. Transactions of the Faraday Society, 67, 1094-1103. Retrieved from [Link]

-

Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. (2025, August 12). Retrieved from [Link]

-

Szabó, A., et al. (2022). Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques. International Journal of Molecular Sciences, 23(3), 1686. Retrieved from [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]

-

Wang, W. (2019). Practical advice in the development of a lyophilized protein drug product. Journal of Pharmaceutical Sciences, 108(1), 7-18. Retrieved from [Link]

-

Request PDF. (2025, August 19). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. ResearchGate. Retrieved from [Link]

-

Martins, S. I. F. S., & van Boekel, M. A. J. S. (2005). Kinetics of the glucose/glycine Maillard reaction pathways: influences of pH and reactant initial concentrations. Food Chemistry, 92(3), 437-448. Retrieved from [Link]

-

Wang, W., & Singh, S. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Asoodeh, A., & Zavareh, S. (2021). Peptides Used for Heavy Metal Remediation: A Promising Approach. Molecules, 26(18), 5437. Retrieved from [Link]

-

University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube. Retrieved from [Link]

-

Martins, S. I. F. S., & van Boekel, M. A. J. S. (2005). Kinetics of the glucose/glycine Maillard reaction pathways: influences of pH and reactant initial concentrations. Food Chemistry, 92(3), 437-448. Retrieved from [Link]

-

CD Formulation. (n.d.). Protein & Peptide Lyophilization Formulation Development. Retrieved from [Link]

-

LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

-

Park, J. B. (1981). Effect of amino acids, peptides and related compounds on the autooxidation of ascorbic acid. Journal of the Korean Chemical Society, 25(1), 41-48. Retrieved from [Link]

-

Peroxide Degradation: how to quench the reaction. (2007, October 10). Chromatography Forum. Retrieved from [Link]

-

Protein. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

-

Vitamin C. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

-

Behind the Beam: How Cosmetic Formulas Enhance Laser Prejuvenation Treatments. (2026, February 3). Cosmetics & Toiletries. Retrieved from [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

-

Tripet, B., et al. (2007). Cyclized Peptide Inhibitors of the Small G Protein Cdc42 Mimic Binding of Effector Proteins. Journal of Biological Chemistry, 282(39), 28567–28578. Retrieved from [Link]

Sources

- 1. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chemcoplus.co.jp [chemcoplus.co.jp]

- 6. Oxidation Protection in Metal-Binding Peptide Motif and Its Application to Antibody for Site-Selective Conjugation | PLOS One [journals.plos.org]

- 7. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 14. tandfonline.com [tandfonline.com]

- 15. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 16. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]

- 17. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. researchgate.net [researchgate.net]

Technical Support Center: Z-Gly-Gly-Met-OH Solubility & Handling

Subject: Troubleshooting Precipitation and Stability in Aqueous Buffers

Executive Summary: The Solubility Paradox

Z-Gly-Gly-Met-OH (Carbobenzoxy-Glycyl-Glycyl-Methionine) presents a classic "amphiphilic conflict" in aqueous solution. While the peptide backbone (Gly-Gly) is polar, the N-terminal Benzyloxycarbonyl (Z) group is highly hydrophobic and aromatic, driving strong intermolecular

Users most frequently encounter precipitation when diluting organic stock solutions into aqueous buffers ("solvent shock") or when acidic pH suppresses the ionization of the C-terminal carboxyl group.

This guide provides a self-validating workflow to maintain Z-Gly-Gly-Met-OH in solution for enzymatic assays and biological applications.

The "Golden Standard" Dissolution Protocol

Stop. Do not attempt to dissolve this peptide directly in water or buffer. It will float, clump, or form a gelatinous precipitate that is nearly impossible to recover.

Step 1: Preparation of the Organic Stock (100x)

The Z-group requires an organic co-solvent to disrupt intermolecular hydrophobic bonds.

-

Solvent: High-grade anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

-